molecular formula C14H13FN2O3 B5847690 N-(2-fluorobenzyl)-2-methoxy-5-nitroaniline

N-(2-fluorobenzyl)-2-methoxy-5-nitroaniline

Cat. No.: B5847690
M. Wt: 276.26 g/mol
InChI Key: OWMBLVHRLHTFFY-UHFFFAOYSA-N
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Description

N-(2-fluorobenzyl)-2-methoxy-5-nitroaniline is an organic compound that belongs to the class of aromatic amines This compound is characterized by the presence of a fluorobenzyl group, a methoxy group, and a nitro group attached to an aniline backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorobenzyl)-2-methoxy-5-nitroaniline typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the nitration of 2-methoxyaniline to form 2-methoxy-5-nitroaniline. This intermediate is then subjected to a nucleophilic substitution reaction with 2-fluorobenzyl chloride in the presence of a base such as potassium carbonate to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorobenzyl)-2-methoxy-5-nitroaniline undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methoxy and fluorobenzyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like sodium hydride and potassium carbonate are employed in nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield N-(2-fluorobenzyl)-2-methoxy-5-aminobenzylamine.

Scientific Research Applications

N-(2-fluorobenzyl)-2-methoxy-5-nitroaniline has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of N-(2-fluorobenzyl)-2-methoxy-5-nitroaniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The fluorobenzyl group may enhance the compound’s ability to penetrate biological membranes, thereby increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-fluorobenzyl)-2-methoxy-5-aminobenzylamine
  • 2-(4-bromo-2,5-dimethoxyphenyl)-N-(2-fluorobenzyl)ethanamine

Uniqueness

N-(2-fluorobenzyl)-2-methoxy-5-nitroaniline is unique due to the presence of both a fluorobenzyl group and a nitro group, which confer distinct chemical and biological properties. Its combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-[(2-fluorophenyl)methyl]-2-methoxy-5-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O3/c1-20-14-7-6-11(17(18)19)8-13(14)16-9-10-4-2-3-5-12(10)15/h2-8,16H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWMBLVHRLHTFFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])NCC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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